molecular formula C13H10ClNO2 B6390215 6-(4-Chloro-2-methylphenyl)picolinic acid CAS No. 1261961-70-9

6-(4-Chloro-2-methylphenyl)picolinic acid

Cat. No.: B6390215
CAS No.: 1261961-70-9
M. Wt: 247.67 g/mol
InChI Key: DMLLDOWZNTZUGR-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a picolinic acid moiety substituted with a 4-chloro-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenyl)picolinic acid typically involves the reaction of 4-chloro-2-methylbenzyl chloride with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-Chloro-2-methylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with a similar structure but without the 4-chloro-2-methylphenyl group.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.

    Isonicotinic acid: Another isomer with the carboxyl group at yet another position.

Uniqueness

This substitution can enhance the compound’s reactivity and specificity in various chemical and biological processes .

Properties

IUPAC Name

6-(4-chloro-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-7-9(14)5-6-10(8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLLDOWZNTZUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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